N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)pyrazine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-oxadiazoles can be synthesized through various methods. For instance, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Molecular Structure Analysis
The molecular structure of this compound likely involves a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Scientific Research Applications
- Nematocidal Activity : Research has shown that 1,2,4-oxadiazole derivatives exhibit moderate nematocidal activity against Meloidogyne incognita. These compounds could potentially serve as low-risk chemical pesticides to protect crops from nematode infestations .
- Anti-Fungal Activity : Against Rhizoctonia solani, these derivatives exhibit anti-fungal properties. This finding is significant for combating fungal diseases in agriculture .
- Antibacterial Effects : Several compounds (5m, 5r, 5u, 5v, 5x, and 5y) demonstrated strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo). Compound 5v also exerted moderate antibacterial effects on rice bacterial leaf blight. These results suggest potential applications in crop protection .
- Cytotoxic Activity : Although not explicitly mentioned for this compound, related 1,2,4-oxadiazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
- Antibacterial Agents : Considering the antibacterial effects observed against Xoo and Xoc, these derivatives could be explored as potential antibacterial agents in medicine .
- Synthetic Strategies : The synthesis of 1,2,4-oxadiazole derivatives often involves innovative methods. For example, microwave-assisted synthesis offers advantages such as shorter reaction times, high yields, and simplified purification .
- Alternative Templates : Compounds containing a trifluoromethyl pyridine moiety (like our compound) could serve as alternative templates for discovering novel antibacterial agents .
Agricultural Applications
Medicinal and Pharmaceutical Applications
Chemical Synthesis and Drug Discovery
Miscellaneous Applications
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to changes in their function . The specific interactions and changes caused by this compound would need further investigation.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities . The specific effects of this compound would need further investigation.
properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-12-22-18(27-24-12)14-3-2-6-21-16(14)25-9-4-13(5-10-25)23-17(26)15-11-19-7-8-20-15/h2-3,6-8,11,13H,4-5,9-10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUDINQCCWHDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide |
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